Superior Inhibitory Potency on Mitochondrial Dehydrogenase Complexes: A 10-Fold Advantage Over Palmitoyl-CoA
Phytanoyl-CoA exhibits a significantly greater inhibitory effect on key regulatory enzymes of mitochondrial energy metabolism compared to the straight-chain analog palmitoyl-CoA. In assays using the pyruvate and 2-oxoglutarate dehydrogenase complexes, phytanoyl-CoA demonstrates potent inhibition with an IC50 in the range of 10^-6 to 10^-7 M. Crucially, this is 10-fold more potent than palmitoyl-CoA under identical conditions [1]. The free fatty acids, phytanic acid and palmitic acid, show no inhibitory effect at concentrations up to 0.3 mM, underscoring that the CoA-thioester form and the specific branched structure are essential for this high-affinity interaction [1].
| Evidence Dimension | Inhibition of Pyruvate/2-Oxoglutarate Dehydrogenase Complexes (IC50) |
|---|---|
| Target Compound Data | ~10^-6 - 10^-7 M |
| Comparator Or Baseline | Palmitoyl-CoA: ~10^-5 - 10^-6 M (10-fold less potent) |
| Quantified Difference | 10-fold greater potency for Phytanoyl-CoA |
| Conditions | In vitro enzyme assay using isolated mitochondrial complexes [1] |
Why This Matters
For researchers investigating the neurological pathophysiology of Refsum disease or mitochondrial dysfunction, phytanoyl-CoA is the relevant and more potent experimental tool, enabling studies at physiologically relevant concentrations where palmitoyl-CoA would be ineffective.
- [1] Bunik, V. I., & Fernie, A. R. (2006). Brain pyruvate and 2-oxoglutarate dehydrogenase complexes are mitochondrial targets of the CoA ester of the Refsum disease marker phytanic acid. FEBS Letters, 580(14), 3551-3557. View Source
